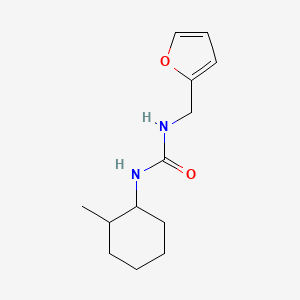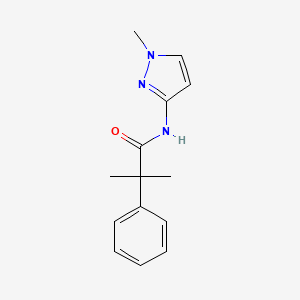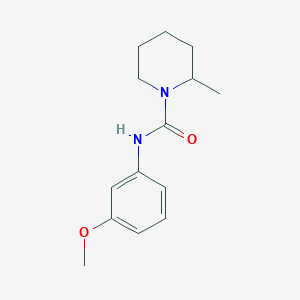
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea have been extensively studied in animal models and human clinical trials. This compound has been shown to improve glucose control, reduce insulin resistance, and increase insulin secretion. Additionally, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been shown to have anti-inflammatory and antioxidant effects, which may have additional health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its well-established mechanism of action. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound. Finally, more studies are needed to fully understand the long-term effects and potential toxicity of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea in humans.
Synthesemethoden
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the reaction of furan-2-carbaldehyde and 2-methylcyclohexylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The purity of the product can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. As a result, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been investigated as a potential treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSAZZLMNKKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)


![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)